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peanut stunt virus coat protein - 140415-44-7

peanut stunt virus coat protein

Catalog Number: EVT-1518165
CAS Number: 140415-44-7
Molecular Formula: C12H32O2Si3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Peanut stunt virus was first identified in the 1950s and has since been studied extensively due to its impact on crop yield. The coat protein gene sequences have been analyzed from various isolates across different geographical regions, revealing genetic diversity that can affect virulence and transmission dynamics .

Classification

Peanut stunt virus is classified under:

  • Family: Cucumoviridae
  • Genus: Cucumovirus
  • Species: Peanut stunt virus
Synthesis Analysis

Methods

The synthesis of the Peanut stunt virus coat protein typically involves the expression of its gene in a suitable host system. Common methods include:

  • Recombinant DNA Technology: The coat protein gene is cloned into a plasmid vector and transformed into bacterial or plant cells for expression.
  • In Vitro Transcription: The gene is transcribed in vitro to produce RNA, which can then be translated into protein using ribosomal machinery.

Technical Details

The expression systems used can vary from bacterial systems like Escherichia coli to plant systems such as Nicotiana benthamiana. The choice of system depends on the desired yield and post-translational modifications necessary for proper protein folding and function .

Molecular Structure Analysis

Structure

The Peanut stunt virus coat protein is composed of approximately 200 amino acids, forming a protective shell around the viral RNA. The protein exhibits a characteristic alpha-helical structure, which is essential for its stability and function.

Data

Structural studies have shown that the coat protein can form dimers and higher-order oligomers, which are critical for encapsidating the viral genome. Nucleotide sequence analyses have provided insights into variations among different isolates, indicating evolutionary adaptations .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving the Peanut stunt virus coat protein occur during its assembly into viral particles. These include:

  • Protein-Protein Interactions: The coat proteins self-assemble through non-covalent interactions, forming stable capsids.
  • RNA Binding: The coat protein binds to viral RNA during encapsidation, which is essential for protecting the genetic material from degradation.

Technical Details

Studies have demonstrated that specific amino acid residues in the coat protein are critical for RNA binding affinity and stability of the resulting viral particles .

Mechanism of Action

Process

The mechanism of action of the Peanut stunt virus coat protein involves several steps:

  1. Viral Entry: The virus enters host cells through mechanical damage or insect vectors.
  2. Uncoating: Once inside, the viral RNA is released from the coat protein.
  3. Replication: The viral RNA is replicated using host cellular machinery.
  4. Assembly: Newly synthesized coat proteins encapsidate the viral RNA to form new virions.
  5. Cell-to-Cell Movement: The movement proteins facilitate the spread of the virus within plant tissues .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 22 kDa.
  • Solubility: Generally soluble in aqueous solutions under physiological conditions.

Chemical Properties

  • Stability: The coat protein exhibits stability under a range of pH conditions but can be denatured by extreme temperatures or solvents.
  • Interactions: It interacts with various cellular components during infection, including host proteins involved in cellular transport .
Applications

Scientific Uses

The Peanut stunt virus coat protein has several applications in scientific research:

  • Vaccine Development: Its ability to elicit an immune response makes it a candidate for developing plant-based vaccines against viral infections.
  • Molecular Biology Studies: It serves as a model for studying viral assembly and host-pathogen interactions.
  • Genetic Engineering: The coat protein gene can be used in transgenic plants to confer resistance against viral infections .
Genetic Characterization of PSV Coat Protein

Nucleotide Sequence Analysis of Coat Protein (CP) Gene

The coat protein (CP) gene of Peanut Stunt Virus (PSV) is encoded by RNA3 and expressed via subgenomic RNA4, playing critical roles in virion assembly, systemic movement, and vector transmission [1] [4]. Nucleotide sequencing of CP genes from 25 Iranian PSV isolates revealed two distinct lengths: 651 nt (198 isolates) and 666 nt (7 isolates), indicating natural length polymorphism [1] [6]. These sequences exhibited significant genetic variability, with pairwise nucleotide identities ranging from 79.3% to 99.7% and deduced amino acid identities between 72% and 100% [1] [5]. The CP open reading frame (ORF) consistently encoded 217–222 amino acids, with molecular weights averaging ~24 kDa. Key variability hotspots occurred in the N-terminal region (residues 1–50), which influences aphid transmission efficiency and host-specific interactions [4] [6]. Polish strains (PSV-Ag, PSV-G) showed >98% CP sequence identity but differed in symptom severity due to single amino acid substitutions impacting protein surface topology [3] [7].

Table 1: Structural Features of PSV Coat Protein Gene

FeatureIranian IsolatesGlobal IsolatesFunctional Implication
Nucleotide length (nt)651 / 666651–678Frameshift mutations avoided
Amino acid length (aa)217–222217–226Core structure conserved
N-terminal variabilityHigh (aa 1–50)Moderate-highAphid transmission modulation
Core β-barrel domainConserved (>95%)>90% conservedVirion stability & RNA packaging

Comparative Genomics: CP Gene Diversity Among PSV Subgroups

PSV strains are classified into six subgroups (I–VI) based on CP gene diversity, with subgroups I–III established historically and IV–VI proposed recently [2] [8] [9]. Iranian isolates form a distinct monophyletic cluster (proposed subgroup VI) sharing only 67.4–82.4% nucleotide identity with non-Iranian isolates [1] [6]. Subgroup-specific signatures include:

  • Subgroup I (e.g., PSV-ER, PSV-J): 77.8% aa identity with Iranian isolates; conserved 3’-UTR [9]
  • Subgroup II (e.g., PSV-W): 74.4–77.5% aa identity; divergent N-terminal residues [9]
  • Subgroup III (PSV-Mi): 64.8% aa identity; unique 5’-UTR deletions [8]

Codon Usage Bias (CUB) analysis indicates low overall bias (effective codon number ≈ 55), but subgroup VI exhibits higher adaptation to legumes (Codon Adaptation Index = 0.78) than other subgroups [2]. Synonymous codon usage is biased toward C/U-ending codons, reflecting combined mutational pressure and natural selection for host adaptation [2].

Table 2: Evolutionary Metrics Across PSV CP Subgroups

SubgroupRepresentative StrainCAI* ValuedN/dS RatioHost Adaptation
IPSV-ER0.710.12Moderate
IIPSV-W0.680.18Low
IIIPSV-Mi0.700.15Moderate
IVRobinia isolates0.650.21Low
VI (Iran)PSV-Kerman0.780.09High

Codon Adaptation Index (CAI) measures host-specific adaptation efficiency [2].

Phylogenetic Classification Based on CP Gene Sequences

Maximum-likelihood phylogenies of CP gene sequences resolve PSV into two primary clades: GI (subgroups I–V) and GII (subgroup VI) [2] [6]. Iranian isolates form a highly supported subclade (bootstrap = 98%) within GII, distinguished by four signature amino acid substitutions: Thr12→Ala, Glu49→Lys, Ser156→Pro, and Arg189→Lys [1] [6]. The Polish PSV-P strain, though historically classified in subgroup I, shares only 86–89% CP identity with typical subgroup I isolates and occupies an intermediate phylogenetic position, suggesting reassortment or convergent evolution [3] [7]. Chinese PSV-Mi (subgroup III) clusters basally to GI, sharing ≤77.5% CP amino acid identity with other subgroups [8]. Natural selection predominantly acts via purifying selection (dN/dS < 0.25) across all subgroups, conserving functional domains while allowing peripheral variation for host adaptation [1] [2].

Geographic Distribution and Evolutionary Divergence of CP Variants

PSV CP variants exhibit strong biogeographic structuring:

  • Iran: Dominance of subgroup VI strains (41.89% incidence in alfalfa), detected in 14 provinces including Kerman, Yazd, and Razavi Khorasan [1] [6].
  • East Asia: Subgroup III (PSV-Mi) endemic to China; subgroups I/II prevalent in Japan and Korea [4] [8].
  • Europe: Subgroup I (PSV-ER) dominant in Poland and Spain; subgroup II (PSV-W) confined to Western Europe [3] [7] [9].

Evolutionary divergence is driven by:

  • Host-Shift Adaptation: Subgroup VI shows enhanced compatibility with Medicago sativa (alfalfa) and Chenopodium album, evidenced by CAI optimization [2] [6].
  • Recombination Events: PSV-BV15 (USA) is a reassortant with subgroup I-derived CP but subgroup II-derived RNA1/2 [9].
  • Mutation Accumulation: Iranian isolates exhibit higher CP nucleotide diversity (π = 0.092) than European (π = 0.068) or East Asian (π = 0.075) populations, indicating recent expansion [1] [2].

Table 3: Geographic Distribution of PSV CP Subgroups

RegionDominant SubgroupKey HostsCP Identity (%)
IranVI (proposed)Alfalfa, Robinia pseudoacacia79.3–99.7*
ChinaIIIPeanut, soybean74.4–84.1
USAI / IIPeanut, white clover89.2–94.7
Poland/SpainIBean, pea86.0–91.3
Intra-subgroup identity [1] [6]

Properties

CAS Number

140415-44-7

Product Name

peanut stunt virus coat protein

Molecular Formula

C12H32O2Si3

Synonyms

peanut stunt virus coat protein

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